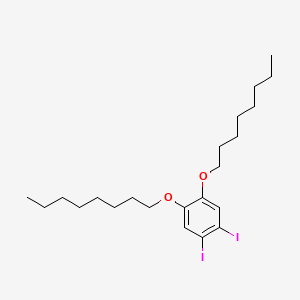
1,2-Diiodo-4,5-di-n-octyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4,5-di-n-octyloxybenzene, also known as DIO, is an organic compound with a wide range of applications in the scientific community. It is a halogenated aromatic hydrocarbon, which is composed of two iodine atoms, four carbon atoms, and eight hydrogen atoms. DIO is used in a variety of scientific experiments, including organic synthesis, polymer synthesis, and biochemistry.
Wirkmechanismus
In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the formation of covalent bonds between the two molecules. In polymer synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a catalyst, which increases the rate of polymerization. In biochemistry, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a reactant, which can be used to study the structure and function of proteins and other biological molecules.
Biochemical and Physiological Effects
1,2-Diiodo-4,5-di-n-octyloxybenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2-Diiodo-4,5-di-n-octyloxybenzene can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In vivo studies have shown that 1,2-Diiodo-4,5-di-n-octyloxybenzene can reduce inflammation and improve wound healing. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene has been shown to have anti-cancer properties, as it can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds with other molecules. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively non-toxic and does not produce hazardous byproducts. The main limitation of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future applications of 1,2-Diiodo-4,5-di-n-octyloxybenzene are vast. 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to further study the structure and function of proteins and other biological molecules. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new polymers with a variety of properties. 1,2-Diiodo-4,5-di-n-octyloxybenzene can also be used to develop new drugs and treatments for diseases, such as cancer and inflammation. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new materials for a variety of applications, such as energy storage and water purification. Finally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new catalysts for chemical reactions, which can be used to produce a variety of compounds.
Synthesemethoden
The synthesis of 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4,5-di-n-octyloxybenzene and iodine, which produces 1,2-diiodo-4,5-di-n-octyloxybenzene. The reaction is typically carried out in a polar solvent, such as acetonitrile, at temperatures between 0 and 60 °C. The reaction is complete when the iodine has been completely consumed and the product has been fully isolated.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4,5-di-n-octyloxybenzene is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. In polymer synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a catalyst to produce polymers with a variety of properties. In biochemistry, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a reactant to study the structure and function of proteins and other biological molecules.
Eigenschaften
IUPAC Name |
1,2-diiodo-4,5-dioctoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDLYNJMQWPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diiodo-4,5-di-n-octyloxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)



